5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
Overview
Description
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a cyclobutyl group at the 3-position. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-oxadiazole class have been reported to have anti-infective properties, suggesting potential targets could be proteins or enzymes involved in infectious disease pathways .
Mode of Action
It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole may interact with its targets through hydrogen bonding, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Similar compounds in the 1,2,4-oxadiazole class have been reported to disrupt growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence .
Result of Action
Given the potential anti-infective properties of similar 1,2,4-oxadiazole compounds, it’s plausible that the compound could lead to disruption of bacterial growth and pathogenicity .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound interacts with proteins by forming hydrogen bonds and hydrophobic interactions, which can alter the protein’s conformation and activity. Additionally, this compound can bind to nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions . This inhibition can occur through competitive or non-competitive binding, depending on the enzyme and the binding site. Furthermore, this compound can interact with transcription factors, altering gene expression by either upregulating or downregulating specific genes . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its biochemical activity . In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary over time, with initial inhibition of enzyme activity followed by gradual recovery as the compound degrades .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring safe application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, it can affect the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within the cell, ensuring its localization to target sites . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and optimizing its application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . Additionally, it can be transported into the nucleus, where it affects gene expression by interacting with transcription factors and nucleic acids . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its proper localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-cyclobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanecarboxylic acid hydrazide with phosphoryl chloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) or ethanol (EtOH) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Rearrangement: The oxadiazole ring can participate in cyclization and rearrangement reactions to form other heterocyclic compounds
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to the formation of oxadiazole derivatives with different functional groups .
Scientific Research Applications
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as liquid crystals or energetic materials
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Uniqueness
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the chlorine atom at specific positions in the oxadiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-3-cyclobutyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFHPOIOKPCTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283770 | |
Record name | 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-96-1 | |
Record name | 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-cyclobutyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.